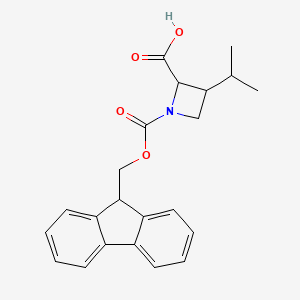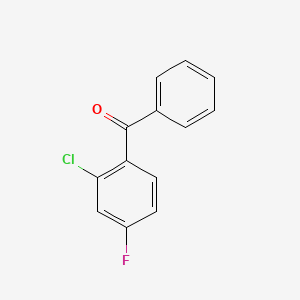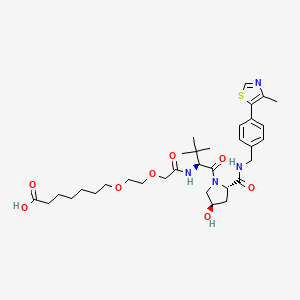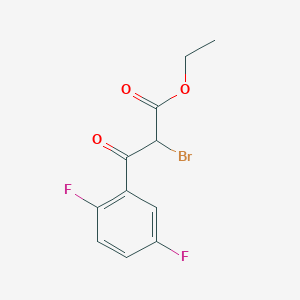
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid is a synthetic organic compound often used in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis (SPPS) to protect amino acids during the assembly of peptide chains. The compound’s structure includes an azetidine ring, which is a four-membered nitrogen-containing ring, and an isopropyl group, adding steric bulk and influencing the compound’s reactivity and solubility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-amino acids or their derivatives.
Introduction of the Isopropyl Group: This step often involves alkylation reactions where an isopropyl halide reacts with the azetidine intermediate.
Attachment of the Fmoc Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Scalability: Adjusting reaction conditions to accommodate large-scale production while maintaining consistency and quality.
化学反应分析
Types of Reactions: 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group for further reactions.
Oxidation and Reduction: The compound can participate in oxidation or reduction reactions depending on the functional groups present in the reaction environment.
Coupling Reactions: It can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form peptide bonds.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling Reactions: Carbodiimides like DIC (diisopropylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).
Major Products:
Peptides: When used in SPPS, the major products are peptides with specific sequences determined by the order of amino acid addition.
Deprotected Amines: After Fmoc removal, the free amine can be further functionalized or coupled to other molecules.
科学研究应用
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.
Drug Development: Peptides synthesized using this compound can be used in the development of new pharmaceuticals.
Bioconjugation: The compound can be used to attach peptides to other biomolecules, aiding in the study of protein interactions and functions.
Material Science: Peptides synthesized with this compound can be used to create novel materials with specific properties for industrial applications.
作用机制
The primary mechanism of action for 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid in peptide synthesis involves the protection and deprotection of amino groups. The Fmoc group protects the amine during peptide chain assembly and is removed under basic conditions to allow for further reactions. This protection strategy prevents unwanted side reactions and ensures the correct sequence of amino acids in the final peptide product.
相似化合物的比较
Fmoc-Protected Amino Acids: Such as Fmoc-Lysine or Fmoc-Phenylalanine, which also use the Fmoc group for protection during peptide synthesis.
Boc-Protected Amino Acids: These use a tert-butyloxycarbonyl (Boc) group for protection and are removed under acidic conditions.
Uniqueness: 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid is unique due to its azetidine ring, which can impart different steric and electronic properties compared to other Fmoc-protected amino acids. This can influence the reactivity and solubility of the compound, making it suitable for specific applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-propan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-13(2)18-11-23(20(18)21(24)25)22(26)27-12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-20H,11-12H2,1-2H3,(H,24,25) |
InChI 键 |
VFHWHASVNQSYAS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)


![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12847960.png)
![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)


![(3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol](/img/structure/B12847975.png)
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium](/img/structure/B12847990.png)

![1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone](/img/structure/B12848002.png)


